molecular formula C11H14N4O B1429208 (1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-YL)methanamine CAS No. 916888-15-8

(1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-YL)methanamine

Cat. No.: B1429208
CAS No.: 916888-15-8
M. Wt: 218.26 g/mol
InChI Key: LWNSMHCNLZQLPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-YL)methanamine is a functionalized 1,2,3-triazole derivative of significant interest in scientific research, particularly in the fields of catalysis and materials science. The 1,2,3-triazole core, often synthesized via reliable Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, serves as a versatile scaffold and effective ligand for metal catalysts . The 4-methoxybenzyl substituent is an electron-donating group, which is known to enhance the electronic properties of the ligand, thereby improving its performance in catalytic systems . Researchers have successfully grafted similar 1,2,3-triazol-4-ylmethanamine structures onto solid supports to create efficient, reusable heterogeneous nanocatalysts for important carbon-carbon bond formation reactions, such as the Suzuki-Miyaura coupling . Beyond catalysis, the 1,2,3-triazole ring is a key component in the design of chemosensors for the selective detection of various metal cations and anions, making it valuable in environmental and biological sensing applications . This compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

[1-[(4-methoxyphenyl)methyl]triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-16-11-4-2-9(3-5-11)7-15-8-10(6-12)13-14-15/h2-5,8H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNSMHCNLZQLPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Metal-Free Cycloaddition via Azide and Amine Precursors

A metal-free approach to substituted 1,2,3-triazoles involves the reaction of ketones, amines, and aryl azides in the presence of molecular sieves and acetic acid under heating conditions. Specifically, 4-methoxybenzylamine can be reacted with a ketone and 4-nitrophenyl azide in toluene at 100 °C for 12–72 hours, with 4 Å molecular sieves facilitating imine formation by water removal. This method yields substituted triazoles by a cycloaddition process without the need for metal catalysts, and the products are purified by column chromatography.

  • Example: Reaction of 4-methoxybenzylamine with a ketone and 4-nitrophenyl azide produced a 1-(4-methoxybenzyl)-1H-1,2,3-triazol-5-yl substituted compound with good yield (83%) and purity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most widely used and reliable method for synthesizing 1,2,3-triazoles, including (1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine derivatives, is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This method uses:

  • An alkyne-functionalized amine or related precursor
  • An aryl azide such as 4-methoxybenzyl azide or in situ generated azide
  • Copper sulfate pentahydrate and sodium ascorbate as catalytic system in solvents like DMF or aqueous mixtures
  • Room temperature stirring for 4–6 hours

After reaction completion, the product precipitates or is isolated by filtration and purified by column chromatography or recrystallization.

  • Example: N-alkylated amines bearing propargyl groups reacted with 4-methoxybenzyl azide under CuAAC conditions to yield N-(4-methoxybenzyl)-1,2,3-triazol-4-ylmethanamine derivatives in yields up to 84%.

Sequential Multi-Step Synthesis Involving N-Alkylation and Cycloaddition

A streamlined multi-step method involves:

  • N-alkylation of polyfunctionalized heterocycles (e.g., pyrroles) with propargyl bromide to introduce an alkyne handle.
  • CuAAC reaction with 4-methoxybenzyl azide or related azides to form the triazole ring.
  • Further cyclocondensation or functional group transformations to yield the final triazolylmethanamine compounds.

This approach is useful for complex heterocyclic systems but can be adapted for simpler triazolylmethanamine synthesis.

Detailed Reaction Conditions and Yields

Method Starting Materials Catalyst/System Solvent Temperature Time Yield (%) Notes
Metal-free cycloaddition Ketone + 4-methoxybenzylamine + aryl azide None (acid + molecular sieves) Toluene 100 °C 12–72 h ~83 Molecular sieves promote imine formation
CuAAC (click chemistry) Propargyl amine derivative + 4-methoxybenzyl azide CuSO4·5H2O + sodium ascorbate DMF or H2O/t-BuOH Room temp to 80 °C 4–6 h 60–84 Mild conditions, high regioselectivity
Sequential N-alkylation + CuAAC Polyfunctionalized pyrrole + propargyl bromide + azide CuI catalyst H2O/t-BuOH 80 °C 4 h Up to 54 Multi-step, suitable for complex scaffolds

Research Findings and Observations

  • The metal-free method offers a safer alternative avoiding metal contamination, with molecular sieves playing a critical role in shifting equilibrium towards imine intermediates, enhancing yield and purity.
  • CuAAC reactions are highly efficient, regioselective, and tolerate diverse functional groups, making them the preferred method for synthesizing 1,2,3-triazoles including 4-methoxybenzyl-substituted derivatives.
  • The use of 4-methoxybenzyl azide as the azide component is common and can be prepared or used in situ, enabling the direct incorporation of the 4-methoxybenzyl moiety onto the triazole ring.
  • Purification typically involves silica gel chromatography using dichloromethane and heptane/ethyl acetate mixtures or recrystallization from ethanol, yielding analytically pure compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the methoxybenzyl group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxybenzylamine or 4-methoxybenzyl alcohol.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

(1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-YL)methanamine: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-YL)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxybenzyl group can enhance its binding affinity to certain molecular targets, while the triazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Modifications

The compound’s activity and applications depend critically on its substituents. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Triazole Derivatives
Compound Name Substituent at N1 Position Substituent at C4 Position Key Applications
(1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine 4-Methoxybenzyl Methanamine Cholinesterase inhibition
N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine Oxazoline-methyl-phenyl N,N-Dibenzylmethanamine Heterocyclic amino acid precursor
[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine 4-Methylphenyl Methanamine Unspecified (structural analogue)
(1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine Hydrochloride Thiophen-2-ylmethyl Methanamine Research chemical (no reported bioactivity)
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride 3-Methoxybenzyl Methanamine Safety data available; no bioactivity reported

Key Observations :

  • 4-Methoxybenzyl vs.
  • Oxazoline Hybrids: The oxazoline-methyl-phenyl substituent in N,N-dibenzyl derivatives shifts applications toward heterocyclic amino acid synthesis rather than enzyme inhibition .
  • Heterocycle Variation : Replacing triazole with imidazole (as in [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine) alters the heterocyclic core’s electronic profile, but bioactivity data for such analogues remain unexplored .
Table 2: Cholinesterase Inhibition Data
Compound AChE IC50 (μM) BChE IC50 (μM) Structural Features
5l (4-Methoxybenzyl-triazole-tacrine hybrid) 0.521 0.183 Tacrine conjugation enhances AChE affinity
5j (4-Methoxybenzyl-triazole-tacrine hybrid) 1.32 0.055 Optimal BChE inhibition due to triazole linker
Tacrine (reference) 0.07 0.04 Parent compound with higher potency but poor selectivity

Key Findings :

  • The 4-methoxybenzyl-triazole moiety in 5l and 5j improves selectivity for BChE over AChE compared to tacrine alone.
  • Structural simplification (e.g., removal of the tacrine fragment) in analogues like [1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine results in loss of cholinesterase activity, underscoring the importance of hybrid designs .

Biological Activity

The compound (1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-YL)methanamine is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

C12H15N5O\text{C}_{12}\text{H}_{15}\text{N}_5\text{O}

This compound features a triazole ring, which is known for its role in various biological activities, and a methoxy substituent that may influence its pharmacological properties.

1. Antioxidant Activity

Research indicates that triazole derivatives exhibit significant antioxidant properties. The methoxy group in the para position may enhance the electron-donating ability of the compound, contributing to its capacity to scavenge free radicals. Studies have shown that similar compounds with triazole rings can effectively inhibit lipid peroxidation and protect cellular components from oxidative damage .

2. Xanthine Oxidase Inhibition

A notable study demonstrated that derivatives of triazoles can act as potent inhibitors of xanthine oxidase, an enzyme involved in uric acid production. The compound under investigation showed promising inhibitory activity with an IC50 value comparable to established inhibitors like allopurinol. This suggests potential applications in treating hyperuricemia and gout .

3. Antiviral Activity

Emerging research highlights the antiviral potential of triazole derivatives. Specifically, compounds with similar structural motifs have demonstrated activity against various viral strains, including influenza. The presence of a methoxy group has been associated with enhanced virucidal effects, indicating that modifications at the phenyl ring can significantly influence antiviral efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

Substituent Effect on Activity
Methoxy groupEnhances electron donation; increases antioxidant activity
Triazole ringEssential for xanthine oxidase inhibition
Benzyl moietyInfluences binding affinity and selectivity

The SAR analysis indicates that both electronic and steric factors play critical roles in determining the biological efficacy of triazole derivatives .

Case Studies

Several case studies have reported on the biological evaluation of related triazole compounds:

  • Study on Xanthine Oxidase Inhibitors : A series of triazole derivatives were synthesized and evaluated for their inhibitory effects on xanthine oxidase. Among them, compounds with methoxy substituents exhibited significantly lower IC50 values than their unsubstituted counterparts .
  • Antiviral Efficacy Assessment : In vitro studies assessed the effectiveness of triazole derivatives against influenza virus strains. Compounds with para-substituted methoxy groups showed enhanced virucidal activity compared to those without such modifications .

Q & A

Q. What are the standard synthetic routes for (1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") between a 4-methoxybenzyl azide and propargylamine. Key steps include:
  • Azide preparation : React 4-methoxybenzyl chloride with sodium azide in DMF at 60°C for 12 hours .
  • Cycloaddition : Mix the azide with propargylamine in a 1:1.2 molar ratio, using CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in t-BuOH/H₂O (1:1) at 25°C for 24 hours .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC and confirm structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Essential techniques include:
  • NMR Spectroscopy : ¹H NMR (δ 7.3–6.8 ppm for aromatic protons, δ 5.3 ppm for the triazole-CH₂-NH₂ group) and ¹³C NMR (δ 160–110 ppm for aromatic carbons, δ 55 ppm for OCH₃) to verify substitution patterns .
  • Mass Spectrometry : HRMS (ESI+) should show [M+H]⁺ at m/z 245.1198 (calculated for C₁₁H₁₃N₄O) .
  • X-ray Crystallography (if crystals form): Resolve bond lengths and angles to confirm the triazole-methoxybenzyl geometry .

Q. How is the compound screened for preliminary biological activity?

  • Methodological Answer : Conduct in vitro assays using:
  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme Inhibition : Fluorescence-based assays for MAO-A/MAO-B inhibition (IC₅₀ determination) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • Methodological Answer :
  • Solvent Optimization : Replace t-BuOH/H₂O with PEG-400/H₂O to enhance solubility and reduce side products .
  • Catalyst Loading : Reduce CuSO₄ to 5 mol% and increase reaction time to 48 hours to maintain efficiency while minimizing metal contamination .
  • Continuous Flow Chemistry : Implement microreactors for precise temperature control (50°C) and improved mixing, achieving >90% yield at 10 g scale .

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Methodological Answer :
  • Comparative Assays : Re-test the compound under standardized conditions (e.g., pH 7.4 buffer, 37°C) alongside positive controls (e.g., clorgyline for MAO inhibition) .
  • Structural Analogs : Synthesize derivatives (e.g., 3-fluoro or 4-chloro substitutions) to isolate structure-activity relationships (SAR) .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence bioactivity .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to MAO-B (PDB ID: 2V5Z). The triazole NH forms hydrogen bonds with Tyr 398, while the methoxybenzyl group engages in π-π stacking with Tyr 435 .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the ligand-enzyme complex. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • QSAR Modeling : Correlate electronic parameters (HOMO/LUMO) with IC₅₀ values to design analogs with enhanced potency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-YL)methanamine
Reactant of Route 2
Reactant of Route 2
(1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-YL)methanamine

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